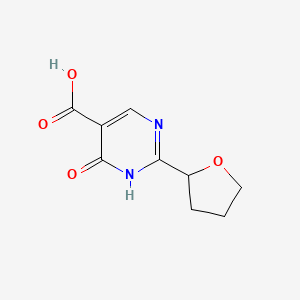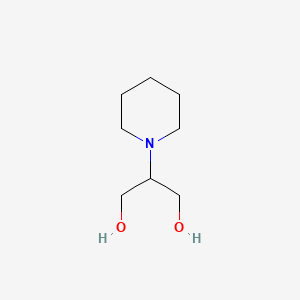
2-(Piperidin-1-yl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-1-yl)propane-1,3-diol is a chemical compound that features a piperidine ring attached to a propane-1,3-diol backbone. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and bioactive molecules . The presence of both piperidine and diol functionalities in this compound makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)propane-1,3-diol can be achieved through various methods. One common approach involves the reaction of piperidine with epichlorohydrin, followed by hydrolysis to yield the desired diol . Another method includes the use of piperidine and glycidol under basic conditions to form the compound . These reactions typically require mild to moderate temperatures and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts such as iridium complexes can be employed to facilitate the reaction, and the use of microwave irradiation has been explored to enhance reaction rates . The scalability of these methods makes them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-1-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol to other alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Tosyl chloride in the presence of a base like pyridine is often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Piperidin-1-yl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-1-yl)propane-1,3-diol involves its interaction with various molecular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity . The diol groups can participate in enzymatic reactions, acting as substrates or inhibitors . These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Morpholin-1-yl)propane-1,3-diol: Similar structure but contains a morpholine ring instead of piperidine.
2-(Pyrrolidin-1-yl)propane-1,3-diol: Contains a pyrrolidine ring, offering different reactivity and biological properties.
Uniqueness
2-(Piperidin-1-yl)propane-1,3-diol is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of piperidine and diol functionalities makes it a valuable intermediate in various synthetic and medicinal applications .
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-piperidin-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H17NO2/c10-6-8(7-11)9-4-2-1-3-5-9/h8,10-11H,1-7H2 |
Clave InChI |
VMNUROHFHDPJGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


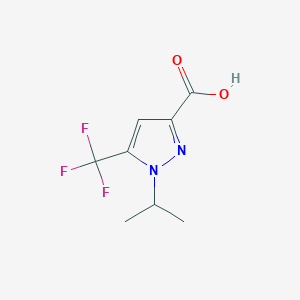
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)


![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
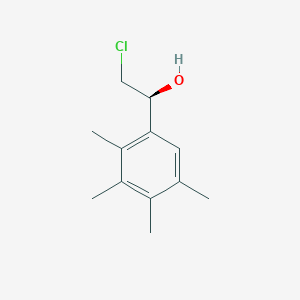
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)


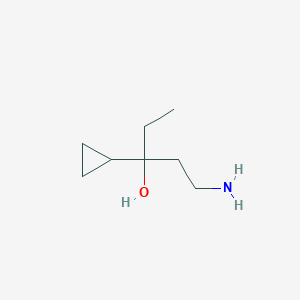
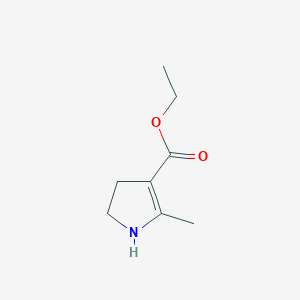
![(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)

